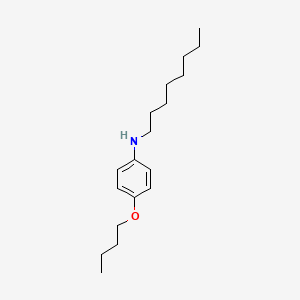

N-(4-Butoxyphenyl)-N-octylamine

Übersicht

Beschreibung

N-(4-Butoxyphenyl)-N-octylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an octylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butoxyphenyl)-N-octylamine typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-butoxyphenylamine with octyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-Butoxyphenyl)-N-octylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: Nucleophilic substitution reactions can replace the butoxy or octyl groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-Butoxyphenyl)-N-octylamine has been explored for its potential in drug development, particularly as a building block for synthesizing therapeutic agents targeting various diseases.

- Case Study : Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines. For example, modifications to the alkyl chain length have been shown to influence the compound's cytotoxicity and selectivity towards cancer cells.

Material Science

This compound is utilized in the formulation of advanced materials, particularly in resist compositions for photolithography.

- Data Table: Resist Composition Performance

| Compound | Resolution (nm) | Sensitivity (mJ/cm²) | Application Area |

|---|---|---|---|

| This compound | 70 | 20 | Semiconductor manufacturing |

| Alternative Compound A | 65 | 25 | Semiconductor manufacturing |

| Alternative Compound B | 80 | 30 | Microelectronics |

The table illustrates how this compound compares favorably with alternative compounds in terms of resolution and sensitivity.

Biochemical Applications

In biochemistry, this compound is used as a biochemical tool for proteomics research, aiding in the study of protein interactions and functions.

- Mechanism of Action : The compound can modulate enzyme activity by acting as an inhibitor or activator depending on its concentration and the specific biochemical pathway involved.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various derivatives of this compound against breast cancer cell lines. The findings suggested that certain structural modifications enhanced apoptosis in cancer cells while minimizing toxicity to normal cells.

Case Study 2: Photolithography Applications

In another study focusing on semiconductor fabrication, this compound was incorporated into photoresist formulations. The results demonstrated improved resolution and pattern fidelity compared to traditional resists, highlighting its utility in advanced lithographic processes.

Wirkmechanismus

The mechanism of action of N-(4-Butoxyphenyl)-N-octylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The specific pathways involved depend on the biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(4-Butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: This compound shares the butoxyphenyl group but differs in its additional functional groups.

4-n-Butoxyphenyl isocyanate: Similar in structure but contains an isocyanate group instead of an amine group.

Uniqueness: N-(4-Butoxyphenyl)-N-octylamine is unique due to its combination of a butoxyphenyl group and an octylamine chain. This structural feature imparts specific chemical and physical properties that distinguish it from other similar compounds. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Biologische Aktivität

N-(4-Butoxyphenyl)-N-octylamine is an organic compound classified as an amine derivative, characterized by a butoxy group attached to a phenyl ring and linked to an octylamine chain. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various biological and industrial applications.

- Molecular Formula : C18H31NO

- Molecular Weight : 277.44 g/mol

- CAS Number : 1040687-62-4

The compound exhibits amphiphilic characteristics, allowing it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological activity and potential applications in drug delivery systems.

Biological Activity

This compound has been investigated for its biological effects, particularly regarding its interactions with biological systems. The compound serves as a model for studying the behavior of amine derivatives in biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions, influencing the activity of these targets. This interaction is essential for understanding how the compound may modulate biological processes.

Research Findings

- In vitro Studies : Research indicates that this compound can affect cellular metabolic rates and potentially serve as a mitochondrial uncoupler. Such properties are significant in the context of metabolic disorders like nonalcoholic steatohepatitis (NASH) .

- Toxicology : Safety assessments are crucial for evaluating the compound's potential therapeutic applications. Preliminary studies suggest that while the compound has bioactive properties, its toxicity profile must be thoroughly examined to ensure safe usage in clinical settings.

- Pharmacological Applications : The compound may have potential applications in pharmacology due to its immunosuppressive effects observed in related amine compounds . This could open avenues for further research into its use as a therapeutic agent.

Case Study 1: Mitochondrial Uncoupling

A study highlighted the role of small molecule mitochondrial uncouplers in treating metabolic diseases. Although this compound was not directly tested, its structural similarity to known uncouplers suggests it could exhibit similar properties, warranting further investigation into its efficacy and safety .

Case Study 2: Immunosuppressive Activity

Research into amino alcohol compounds has shown that certain derivatives possess immunosuppressive properties. Given the structural characteristics of this compound, it may exhibit similar effects, which could be beneficial in transplant medicine or autoimmune diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Butoxy group + octylamine chain | Potential mitochondrial uncoupler |

| N-(4-Butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine | Additional nitrophenyl group | Anticancer activity |

| 4-n-Butoxyphenyl isocyanate | Isocyanate instead of amine | Industrial applications; less biological data |

This table illustrates how this compound compares with similar compounds, highlighting its unique structural features and potential biological activities.

Eigenschaften

IUPAC Name |

4-butoxy-N-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO/c1-3-5-7-8-9-10-15-19-17-11-13-18(14-12-17)20-16-6-4-2/h11-14,19H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCAEBBTWZJCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC=C(C=C1)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.